(2-Cyclohex-1-enylethyl){4-[(2-methoxyethyl)amino]pteridin-2-yl}amine
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Overview
Description
(2-Cyclohex-1-enylethyl){4-[(2-methoxyethyl)amino]pteridin-2-yl}amine is a complex organic compound that features a pteridine core structure with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclohex-1-enylethyl){4-[(2-methoxyethyl)amino]pteridin-2-yl}amine typically involves multi-step organic reactions. One common approach starts with the preparation of the pteridine core, followed by the introduction of the cyclohex-1-enylethyl group and the 2-methoxyethylamino group through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents like dimethylformamide or tetrahydrofuran to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes to improve yield and efficiency. Catalysts such as palladium or platinum on carbon can be used to facilitate hydrogenation steps, while high-pressure reactors ensure the reactions proceed at an optimal rate.
Chemical Reactions Analysis
Types of Reactions
(2-Cyclohex-1-enylethyl){4-[(2-methoxyethyl)amino]pteridin-2-yl}amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert double bonds to single bonds.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted amines.
Scientific Research Applications
Chemistry
In chemistry, (2-Cyclohex-1-enylethyl){4-[(2-methoxyethyl)amino]pteridin-2-yl}amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with specific enzymes makes it valuable for understanding biochemical processes.
Medicine
Medically, this compound has potential applications as a therapeutic agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (2-Cyclohex-1-enylethyl){4-[(2-methoxyethyl)amino]pteridin-2-yl}amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- (2-Cyclohex-1-enylethyl)diphenylamine
- 4-[(2-Cyclohex-1-enylethyl)amino]-4-oxobut-2-enoic acid
Uniqueness
What sets (2-Cyclohex-1-enylethyl){4-[(2-methoxyethyl)amino]pteridin-2-yl}amine apart from similar compounds is its unique combination of functional groups, which confer specific reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C17H24N6O |
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Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-N-[2-(cyclohexen-1-yl)ethyl]-4-N-(2-methoxyethyl)pteridine-2,4-diamine |
InChI |
InChI=1S/C17H24N6O/c1-24-12-11-20-16-14-15(19-10-9-18-14)22-17(23-16)21-8-7-13-5-3-2-4-6-13/h5,9-10H,2-4,6-8,11-12H2,1H3,(H2,19,20,21,22,23) |
InChI Key |
KEAGPZQHTJCSSR-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC1=NC(=NC2=NC=CN=C21)NCCC3=CCCCC3 |
Origin of Product |
United States |
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